molecular formula C9H11N3O2S2 B3316810 N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide CAS No. 954581-32-9

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide

Cat. No.: B3316810
CAS No.: 954581-32-9
M. Wt: 257.3 g/mol
InChI Key: UAAOBULBVRRHJQ-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide: is a chemical compound with the molecular formula C9H11N3O2S2 and a molecular weight of 257.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide typically involves the reaction of 6-amino-1,3-benzothiazole with ethane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as or .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 6-Amino-1,3-benzothiazole
  • N-(2-benzothiazolyl)ethanesulfonamide

Uniqueness

N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the benzothiazole ring with an ethane-1-sulfonamide group makes it particularly versatile in various research applications .

Properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S2/c1-2-16(13,14)12-9-11-7-4-3-6(10)5-8(7)15-9/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAOBULBVRRHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
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N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
Reactant of Route 3
N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
Reactant of Route 4
N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
Reactant of Route 6
N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide

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